In heterocyclic synthesis, substituting with N-phenylglycine often reduces yields due to electronic mismatch. p-Tolylamino-acetic acid resolves this: • The p-methyl group increases electron density, enhancing reactivity in pyrazole-forming reactions, directly improving yield and process economy. • Essential precursor for NTG-GMA in high-performance dental adhesives, where precise reactivity is critical. • Complements photocatalysis: robust building block for visible-light-mediated couplings.
p-Tolylamino-acetic acid (CAS: 21911-69-3), also known as N-(p-tolyl)glycine, is an N-aryl substituted amino acid. It serves as a crucial precursor in organic synthesis, particularly for constructing nitrogen-containing heterocyclic scaffolds and specialized polymers. The defining feature of this molecule is the para-methyl group on the phenyl ring, which acts as a mild electron-donating group. This substitution subtly modifies the electronic properties and reactivity of the molecule compared to its unsubstituted analog, N-phenylglycine, leading to significant, procurement-relevant differences in synthetic outcomes and material properties. [REFS-1, REFS-2]
Peptoid synthesis building block
N-aryl glycine scaffold supports iterative N-functionalization and SPPS compatibility
Free-radical initiator
NTG radical cation pathway studied for ambient-initiation polymerization workflows
Lipophilic aryl handle
p-Tolyl moiety provides LogP enhancement for membrane-permeability design context
Substituting p-Tolylamino-acetic acid with the more generic N-phenylglycine is often not viable in established processes due to the electronic influence of the para-methyl group. This electron-donating substituent increases the electron density of the aromatic ring and can alter the nucleophilicity of the nitrogen atom. In precision synthesis, this seemingly minor structural change can lead to demonstrable differences in reaction yields and kinetics. [1] Furthermore, in materials science applications such as dental adhesives, specific formulations are developed and patented around the N-(p-tolyl)glycine derivative (as NTG-GMA), making direct substitution with the N-phenylglycine analog (NPG-GMA) a deviation from the established, performance-validated material composition. [2]
In a one-pot, copper-catalyzed sydnone-alkyne cycloaddition reaction to form 1,4-disubstituted pyrazoles, p-Tolylamino-acetic acid demonstrated a higher isolated yield compared to its unsubstituted analog, N-phenylglycine. [1] When reacted with phenylacetylene under identical conditions, p-Tolylamino-acetic acid provided the target pyrazole product in 91% yield, whereas N-phenylglycine afforded its corresponding product in 84% yield. [1]
| Evidence Dimension | Isolated Product Yield |
| Target Compound Data | 91% |
| Comparator Or Baseline | N-phenylglycine: 84% |
| Quantified Difference | 7% absolute increase in yield (~8.3% relative increase) |
| Conditions | One-pot synthesis of 1,4-diarylpyrazoles via copper-catalyzed sydnone-alkyne cycloaddition with phenylacetylene. |
This higher yield directly translates to improved material efficiency and lower cost-per-gram of the final product, justifying the selection of this specific precursor for process-sensitive applications.
p-Tolylamino-acetic acid is a specified precursor for N(p-tolyl)glycine-glycidyl methacrylate (NTG-GMA), a key adhesion-promoting agent in dental composites and bonding systems. [REFS-1, REFS-2] Patents and literature in the field of dental materials explicitly differentiate between NTG-GMA and its N-phenylglycine analog (NPG-GMA), indicating that the tolyl-substituted version is intentionally selected for specific formulations designed to bond restorative resins to tooth tissues. [REFS-1, REFS-3]
| Evidence Dimension | Inclusion in Specific Formulations |
| Target Compound Data | Explicitly named as the precursor to NTG-GMA in dental adhesive patents and literature. |
| Comparator Or Baseline | N-phenylglycine, the precursor to NPG-GMA, is treated as a distinct, non-interchangeable alternative. |
| Quantified Difference | Qualitative but definitive: Specified for use where its analog is not. |
| Conditions | Formulation of dental adhesion promoters and composite materials. |
For buyers in the dental materials or specialty polymer sectors, procuring this specific compound is necessary to replicate established, patented, and performance-validated formulations without alteration.
The class of N-aryl glycines with electron-donating substituents, such as p-Tolylamino-acetic acid, consistently demonstrates high reactivity and substrate suitability in modern synthetic methods. For example, in visible light-promoted decarboxylative aminoalkylation of imidazo[1,2-a]pyridines, N-aryl glycines with electron-donating methyl groups react smoothly to provide products in good to excellent yields (e.g., 50-82%). [1] Similarly, in catalytic enantioselective radical coupling reactions, N-aryl glycines with para-methyl substituents furnish adducts in high yields (e.g., 89%) and enantioselectivities (e.g., 93% ee). [2]
| Evidence Dimension | Reaction Yield / Efficacy |
| Target Compound Data | Reported to give high yields (up to 89-91%) in various advanced coupling reactions. |
| Comparator Or Baseline | General class of N-aryl glycines; demonstrates robust performance within this class. |
| Quantified Difference | Not a direct comparison, but establishes the compound as a high-performing member of its class for modern synthetic applications. |
| Conditions | Visible light-promoted photocatalysis and catalytic enantioselective radical coupling reactions. |
This demonstrates the compound's broad utility and compatibility with cutting-edge, efficient synthetic protocols, making it a reliable and forward-compatible choice for research and development.
For chemical synthesis operations targeting pyrazole-containing active pharmaceutical ingredients or agrochemicals, this compound is the preferred precursor over N-phenylglycine to maximize product yield and improve process economy. [1]
In the development and manufacturing of dental composites and adhesives, this compound is the required starting material for producing NTG-GMA, a component specified in established, high-performance formulations. [2]
For R&D programs utilizing modern synthetic techniques like photocatalysis to build complex molecules, this compound serves as a robust and highly reactive building block, compatible with a wide range of efficient, visible-light-mediated coupling reactions. [3]